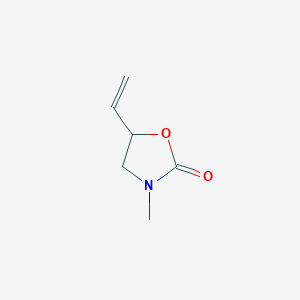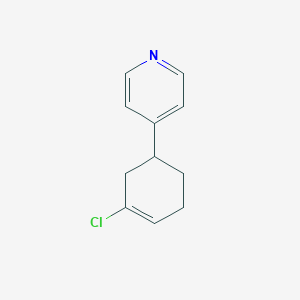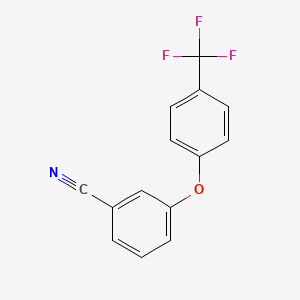![molecular formula C17H15Cl2NO5 B13965502 L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- CAS No. 50649-05-3](/img/structure/B13965502.png)
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is a compound that combines the amino acid L-Tyrosine with a 2,4-dichlorophenoxyacetyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- typically involves the reaction of L-Tyrosine with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antiproliferative activities against cancer cell lines such as MCF-7 and A549.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mécanisme D'action
The mechanism of action of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer progression. The compound binds to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
L-Tyrosine derivatives: Various derivatives with different functional groups attached to the tyrosine moiety.
Uniqueness
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is unique due to its combined structure, which imparts specific biological activities not observed in its individual components. Its ability to inhibit c-Met kinase and its potential antiproliferative effects make it a compound of interest in medicinal chemistry .
Propriétés
Numéro CAS |
50649-05-3 |
|---|---|
Formule moléculaire |
C17H15Cl2NO5 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO5/c18-11-3-6-15(13(19)8-11)25-9-16(22)20-14(17(23)24)7-10-1-4-12(21)5-2-10/h1-6,8,14,21H,7,9H2,(H,20,22)(H,23,24)/t14-/m0/s1 |
Clé InChI |
DZSVLRVQHPJQFF-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















